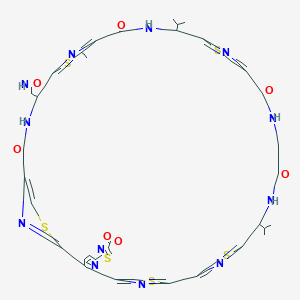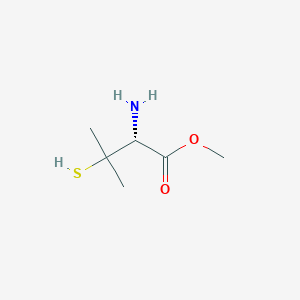
4-(Benzyloxy)benzaldehyde
Overview
Description
4-(Benzyloxy)benzaldehyde was used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile),an estrogen receptor β -selective ligand.
Scientific Research Applications
Crystalline Effects on Properties
4-(Benzyloxy)benzaldehyde (BBA) has been studied for its properties through density functional theory calculations. The research focused on the effects of crystalline structures on BBA's properties, including its structural shape, energies, dipole moments, and nuclear magnetic resonance properties. This study highlights the significant changes in the structural shape of BBA in the optimized gaseous system, indicating notable crystalline effects on geometrical positions and electronic properties (Harismah, Ozkendir, & Mirzaei, 2015).
Synthesis and Application in Catalysis
Research has been conducted on the use of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde. This study is significant for understanding the role of this compound in enhancing the oxidative properties of catalysts used in various industrial applications (Sharma, Soni, & Dalai, 2012).
Synthesis of Derivatives
A study on the scalable preparation of 4-Benzyloxyl-2-hydroxyl Benzaldehyde, synthesized from resorcinol, contributes to understanding the methods of producing derivatives of this compound for various applications (Sun Gui-fa, 2012).
Molecular Structure and Spectroscopic Analysis
An investigation into the molecular structure, spectral properties, and interactions of this compound thiosemicarbazone, including its dimer form, has been conducted. This research provides insights into the molecular and electronic properties of this compound derivatives (Kumar et al., 2013).
Catalytic Applications
Studies on NiFe2O4 nanoparticles as catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrate the industrial relevance of this compound in catalysis. This research showcases the potential for using this compound in selective oxidation processes with high efficiency and reusability (Iraqui, Kashyap, & Rashid, 2020).
Mechanism of Action
Target of Action
4-Benzyloxybenzaldehyde, also known as 4-(Benzyloxy)benzaldehyde, is primarily used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand . This suggests that the primary target of this compound is the estrogen receptor β.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand . This suggests that 4-Benzyloxybenzaldehyde may interact with enzymes, proteins, and other biomolecules involved in estrogen receptor signaling pathways .
Cellular Effects
Its role in the synthesis of an estrogen receptor β-selective ligand suggests that it may influence cell function by modulating estrogen receptor signaling pathways
Molecular Mechanism
It is known to be involved in the synthesis of an estrogen receptor β-selective ligand , suggesting that it may exert its effects at the molecular level through interactions with estrogen receptors
Properties
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063441 | |
| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-53-9 | |
| Record name | 4-(Benzyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Benzyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyloxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Benzyloxybenzaldehyde?
A1: 4-Benzyloxybenzaldehyde has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. []
Q2: What are the key spectroscopic signatures of 4-Benzyloxybenzaldehyde?
A2: 4-Benzyloxybenzaldehyde can be characterized by various spectroscopic techniques:
- NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, helping to confirm its structure. [, ]
- IR Spectroscopy: Identifies functional groups present in the molecule, such as the aldehyde C=O stretch and aromatic C=C stretches. [, ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
- UV-Vis Spectroscopy: Investigates the compound's absorption properties in the ultraviolet and visible light regions, offering insights into its electronic structure. []
Q3: What is known about the stability of 4-Benzyloxybenzaldehyde?
A3: While specific stability data is limited in the provided research, we know 4-BBA is a crystalline solid at room temperature. [, ] Further studies exploring its stability under various conditions (temperature, pH, light exposure) would be beneficial.
Q4: Has 4-Benzyloxybenzaldehyde been explored for catalytic applications?
A4: The provided research focuses primarily on 4-BBA as a building block in organic synthesis rather than a catalyst. Its potential as a catalyst or ligand in catalytic reactions requires further investigation.
Q5: Have computational methods been used to study 4-Benzyloxybenzaldehyde?
A5: Yes, computational chemistry plays a crucial role in understanding 4-BBA properties.
- Density Functional Theory (DFT) calculations: Used to investigate the electronic structure, dipole moment, and energy of both crystalline and optimized gaseous forms of 4-BBA. This helps in understanding the influence of crystalline effects on the molecule's properties. []
- Time-Dependent Density Functional Theory (TD-DFT) studies: Employed to analyze the electronic structures, Kohn-Sham orbitals, and electronic transitions of formazan derivatives synthesized from 4-BBA, providing insights into their absorption properties. []
- Molecular Docking: Utilized to explore the interaction of a 4-BBA derivative with the microtubule-associated tau protein, providing information on potential binding sites and affinities. []
Q6: How do structural modifications of 4-Benzyloxybenzaldehyde influence its activity?
A6: Several studies demonstrate the structure-activity relationship of 4-BBA derivatives:
- Antibacterial Activity: Schiff base derivatives of 4-BBA, incorporating various substituents, exhibited mild to moderate antibacterial activity against different bacterial strains. [, ]
- Antifungal Activity: Benzylamine derivatives synthesized from halogen-substituted 4-BBA displayed antifungal activity against Yarrowia lipolytica and Candida species. Halogen substituents and side chain modifications significantly impacted their potency. []
- Antimycobacterial Activity: A study investigated the antimycobacterial activity of 4-benzyloxybenzaldehyde–3,5–dinitrobenzohydrazone, highlighting the impact of structural modifications on its biological profile. []
- Estrogen Receptor Ligands: Cyclopropyl analogues of stilbene incorporating the raloxifene side chain and derived from 4-BBA were synthesized and evaluated for their subtype-selective binding to estrogen receptors, demonstrating the impact of structural changes on their activity and selectivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)


